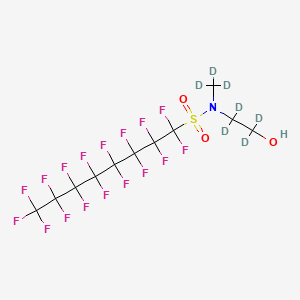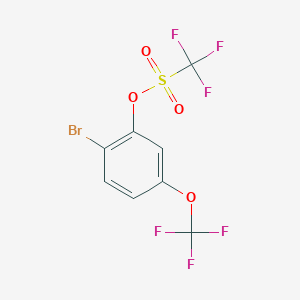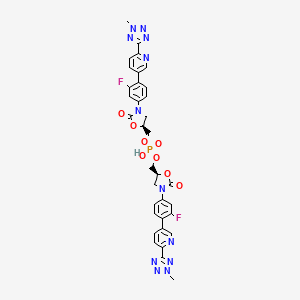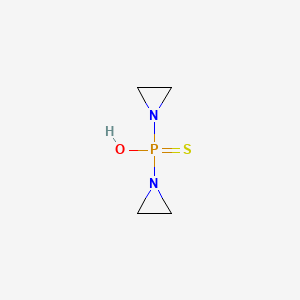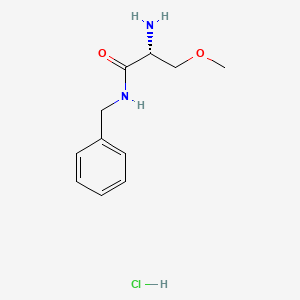
(2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 3-methoxypropanoic acid.
Formation of Amide Bond: The amide bond is formed through a condensation reaction between benzylamine and 3-methoxypropanoic acid, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization or chromatography, to isolate the (2R)-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bond, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.
Major Products:
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated benzyl derivatives.
科学的研究の応用
(2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein binding due to its specific stereochemistry.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals, where its chiral properties are essential.
作用機序
The mechanism of action of (2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, influencing their activity.
Pathways Involved: It can modulate signaling pathways, such as those involving neurotransmitters or metabolic enzymes, leading to various biological effects.
類似化合物との比較
(2S)-2-amino-N-benzyl-3-methoxypropanamide: The enantiomer of the compound, which may exhibit different biological activities.
N-benzyl-3-methoxypropanamide: A non-chiral analog with potentially different chemical and biological properties.
Uniqueness:
Chirality: The (2R)-enantiomer’s specific stereochemistry imparts unique biological activity and selectivity.
Chemical Behavior: The presence of the methoxy group and benzylamine moiety contributes to its distinct reactivity and interaction with molecular targets.
This detailed article provides a comprehensive overview of (2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H17ClN2O2 |
|---|---|
分子量 |
244.72 g/mol |
IUPAC名 |
(2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3,(H,13,14);1H/t10-;/m1./s1 |
InChIキー |
YJFAWAJKJGGYOS-HNCPQSOCSA-N |
異性体SMILES |
COC[C@H](C(=O)NCC1=CC=CC=C1)N.Cl |
正規SMILES |
COCC(C(=O)NCC1=CC=CC=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




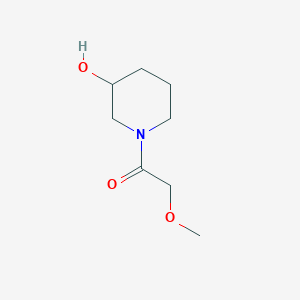
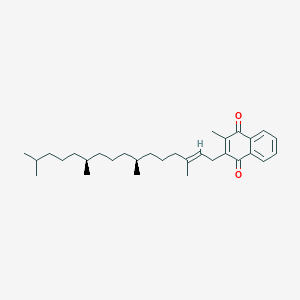
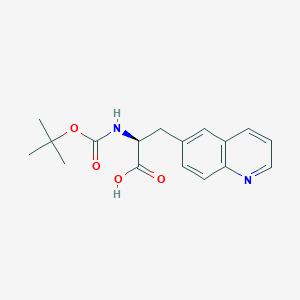



![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate](/img/structure/B13440754.png)

